molecular formula C18H24N6O2 B2638894 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 369398-99-2

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2638894
CAS No.: 369398-99-2
M. Wt: 356.43
InChI Key: DVOAFYACSHYASB-UHFFFAOYSA-N
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Description

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with the molecular formula C18H24N6O2. This compound is part of the purine family, which is known for its significant role in biochemistry, particularly in the structure of nucleotides and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a benzyl halide, followed by the introduction of the dimethylaminoethyl group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and may involve catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control is common to ensure the reproducibility and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the dimethylaminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new alkylated derivatives.

Scientific Research Applications

8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to nucleic acids, interfering with their replication or transcription processes, which is crucial in its potential antiviral or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-{[2-(diethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-{[2-(dimethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

The uniqueness of 8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione lies in its specific structural configuration, which imparts distinct chemical and biological properties. Its particular arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-[2-(dimethylamino)ethylamino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-12-6-5-7-13(10-12)11-24-14-15(23(4)18(26)21-16(14)25)20-17(24)19-8-9-22(2)3/h5-7,10H,8-9,11H2,1-4H3,(H,19,20)(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOAFYACSHYASB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=C(N=C2NCCN(C)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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